4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-20(2)27(23,24)18-7-5-15(6-8-18)19(22)21(14-17-4-3-13-26-17)16-9-11-25-12-10-16/h3-8,13,16H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUODOPIOVVGMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the thiophene ring through a coupling reaction. The dimethylsulfamoyl group can be added via sulfonation, and the oxan-4-yl group is introduced through a nucleophilic substitution reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help maintain consistent quality and reduce production costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Sulfamoyl Group Reactivity
The dimethylsulfamoyl group (-SON(CH)) is electron-withdrawing and influences neighboring functional groups. Key reactions include:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Hydrolysis | Acidic (HCl, HO, reflux) | Sulfonic acid (R-SOH) + dimethylamine | Acid-catalyzed cleavage of the sulfonamide bond. |
| Basic (NaOH, HO, Δ) | Sulfonate salt (R-SONa) + dimethylamine | Nucleophilic attack by hydroxide at the sulfur center. | |
| Electrophilic Aromatic Substitution | HNO/HSO | Nitration at para position relative to sulfamoyl group | Sulfamoyl acts as a meta-directing group but steric hindrance may alter regioselectivity. |
Benzamide Core Reactivity
The benzamide (Ar-CONR) backbone participates in hydrolysis and nucleophilic substitution:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl, HO, Δ | Benzoic acid + oxan-4-yl-thiophenemethylamine | Protonation of carbonyl oxygen followed by nucleophilic attack. |
| Basic Hydrolysis | NaOH, HO, Δ | Sodium benzoate + oxan-4-yl-thiophenemethylamine | Deprotonation of amide nitrogen, leading to cleavage. |
| Reduction | LiAlH, dry ether | Benzyl alcohol derivative + secondary amines | Reduction of carbonyl to CH group. |
Thiophene Substituent Reactivity
The thiophen-2-ylmethyl group undergoes electrophilic substitution and oxidation:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Sulfonation | HSO, SO | Thiophene-2-sulfonic acid derivative | Electrophilic substitution at the α-position of thiophene. |
| Halogenation | Br, FeBr | 5-bromo-thiophene derivative | Bromination occurs preferentially at the 5-position due to electronic effects. |
| Oxidation | HO, CHCOOH | Thiophene sulfoxide or sulfone | Controlled oxidation preserves the aromaticity of the thiophene ring. |
Oxan-4-yl Ring Reactivity
The tetrahydropyran (oxane) ring may undergo acid-catalyzed ring-opening or functionalization:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Acid-Catalyzed Opening | HCl, HO, Δ | Diol derivative | Protonation of oxygen leads to cleavage of C-O bonds. |
| Etherification | R-X, NaH, DMF | Alkylated oxane derivative | Nucleophilic substitution at the oxygen center. |
Cross-Reactivity Between Functional Groups
Interactions between functional groups may lead to unique reactivity:
-
Steric Effects : The bulky oxan-4-yl and thiophenemethyl groups may hinder reactions at the benzamide nitrogen.
-
Electronic Effects : The electron-withdrawing sulfamoyl group deactivates the benzene ring, reducing electrophilic substitution rates.
Hypothetical Reaction Pathways
While direct experimental data for this compound is limited, analogous systems suggest:
-
Suzuki Coupling : The thiophene unit could participate in cross-coupling reactions with aryl boronic acids under Pd catalysis.
-
Grignard Addition : The benzamide carbonyl might react with Grignard reagents to form ketones or tertiary alcohols.
Stability Considerations
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide. For instance, derivatives containing thiophene and sulfonamide groups have shown significant activity against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Compound A | E. coli ATCC 25922 | Effective |
| Compound B | S. aureus ATCC 6538 | Moderate |
| Compound C | K. pneumoniae | High |
Anticancer Properties
The anticancer potential of similar sulfonamide derivatives has also been investigated. Studies have shown that such compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Case Study: Anticancer Evaluation
A study conducted on a series of sulfonamide derivatives demonstrated that certain compounds exhibited cytotoxic effects against human cancer cell lines, with some showing IC50 values in the micromolar range . These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
*Calculated based on molecular formulas.
Key Observations:
Sulfamoyl vs. Non-Sulfamoyl Derivatives: The dimethylsulfamoyl group in the target compound likely enhances solubility compared to non-sulfamoyl derivatives (e.g., N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide) due to its polar nature . Sulfamoyl substituents (e.g., methyl-phenyl, diethyl) influence electronic properties and binding interactions, as seen in thiazole-containing analogues .
Heterocyclic Substituents :
- Thiophen-2-ylmethyl and thiazol-2-yl groups contribute to π-π stacking and hydrophobic interactions, critical for target engagement in bioactive compounds .
- The oxan-4-yl group in the target compound may improve metabolic stability compared to morpholine derivatives .
Crystallographic and Conformational Features :
- N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide exhibits a chair conformation for the morpholine ring and hydrogen-bonded chains in its crystal structure. In contrast, the target compound’s tetrahydropyran and sulfamoyl groups may lead to distinct packing motifs .
Biological Activity
4-(Dimethylsulfamoyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide, known by its CAS number 2309801-06-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 408.5 g/mol. The structure features a dimethylsulfamoyl group, an oxan ring, and a thiophene moiety, which contribute to its unique biological profile.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study involving derivatives of benzamide showed that modifications at the thiophene position could enhance cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it has been suggested that the compound may interfere with DNA synthesis and repair mechanisms, leading to increased cell death in rapidly dividing tumor cells .
Case Study 1: Breast Cancer Treatment
In a controlled study, a derivative of the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values observed at concentrations as low as 10 µM. The apoptotic effect was confirmed through flow cytometry analysis, which showed increased annexin V positivity in treated cells compared to controls .
Case Study 2: Prostate Cancer Efficacy
Another study focused on the effects of the compound on PC-3 prostate cancer cells. Here, the compound demonstrated not only cytotoxic effects but also significant inhibition of cell migration and invasion. The mechanism was attributed to the downregulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that at therapeutic doses, it exhibits low toxicity profiles; however, long-term studies are necessary to fully evaluate its safety in vivo .
Summary Table of Biological Activities
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor Activity | MCF-7 | 10 | Induction of apoptosis |
| Antitumor Activity | PC-3 | 15 | Inhibition of MMPs |
| Cytotoxicity | Various | Varies | DNA synthesis interference |
| Migration Inhibition | PC-3 | Not specified | Downregulation of MMPs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
